Cas no 2680852-37-1 (1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid)

1-アセチル-1-アザスピロ[3.3]ヘプタン-3-カルボン酸は、スピロ環構造とカルボキシル基を有する有機化合物です。その特異的な分子構造により、医薬品中間体や生物活性化合物の合成において高い有用性を示します。スピロ環の剛直性が分子の立体配置を安定化し、創薬分野での標的分子設計に適しています。また、アセチル基とカルボキシル基の存在により、さらなる誘導体化が可能で、多様な化学修飾の起点として利用できます。この化合物は高い純度で合成可能であり、研究用試薬としての信頼性が確保されています。

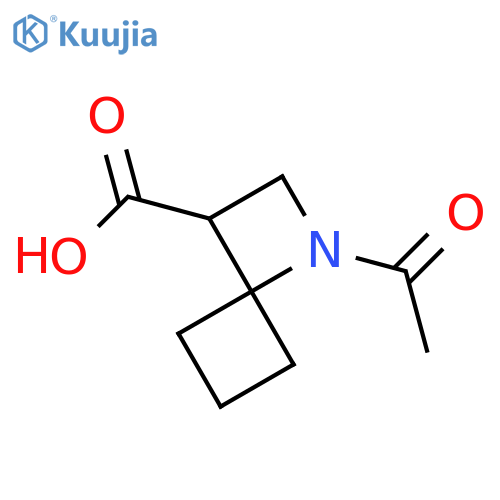

2680852-37-1 structure

商品名:1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid

- 2680852-37-1

- EN300-28271438

- 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid

-

- インチ: 1S/C9H13NO3/c1-6(11)10-5-7(8(12)13)9(10)3-2-4-9/h7H,2-5H2,1H3,(H,12,13)

- InChIKey: ASCRIZURSLSFKA-UHFFFAOYSA-N

- ほほえんだ: OC(C1CN(C(C)=O)C21CCC2)=O

計算された属性

- せいみつぶんしりょう: 183.08954328g/mol

- どういたいしつりょう: 183.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 57.6Ų

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271438-5.0g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 5.0g |

$3065.0 | 2025-03-19 | |

| Enamine | EN300-28271438-10.0g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 10.0g |

$4545.0 | 2025-03-19 | |

| Enamine | EN300-28271438-0.25g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 0.25g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-28271438-10g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 10g |

$4545.0 | 2023-09-09 | ||

| Enamine | EN300-28271438-0.1g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 0.1g |

$930.0 | 2025-03-19 | |

| Enamine | EN300-28271438-0.5g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 0.5g |

$1014.0 | 2025-03-19 | |

| Enamine | EN300-28271438-1.0g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 1.0g |

$1057.0 | 2025-03-19 | |

| Enamine | EN300-28271438-1g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 1g |

$1057.0 | 2023-09-09 | ||

| Enamine | EN300-28271438-0.05g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 0.05g |

$888.0 | 2025-03-19 | |

| Enamine | EN300-28271438-2.5g |

1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |

2680852-37-1 | 95.0% | 2.5g |

$2071.0 | 2025-03-19 |

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2680852-37-1 (1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量